molecular formula C6H6Cl2N2O2 B1475239 2-Chloro-3-nitroaniline hydrochloride CAS No. 1803590-09-1

2-Chloro-3-nitroaniline hydrochloride

Cat. No.: B1475239
CAS No.: 1803590-09-1
M. Wt: 209.03 g/mol
InChI Key: XQVYCAHHMDGVJV-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Chloro-3-nitroaniline Hydrochloride

Molecular Geometry and Crystallographic Analysis

2-Chloro-3-nitroaniline hydrochloride (C₆H₆Cl₂N₂O₂, MW 209.03 g/mol) exhibits a planar aromatic benzene ring with substituents at the ortho positions: a chlorine atom at position 2 and a nitro group (-NO₂) at position 3. The hydrochloride salt introduces a protonated amino group (NH₃⁺) and a chloride counterion (Cl⁻), which significantly influence intermolecular interactions.

Crystallographic studies of structurally related compounds, such as 2-chloro-4-nitroaniline, reveal polymorphic behavior governed by hydrogen bonding and steric effects. While direct data for the hydrochloride form is limited, analogous systems suggest dense hydrogen-bonding networks involving NH₃⁺–Cl⁻ and NH₃⁺–O (nitro) interactions. These interactions likely stabilize a monoclinic or triclinic crystal lattice, as observed in isomeric derivatives.

Key Structural Features
Property Value/Description Source
Molecular Formula C₆H₆Cl₂N₂O₂
Molecular Weight 209.03 g/mol
Hydrogen Bonding Motifs NH₃⁺–Cl⁻ and NH₃⁺–O (nitro)
Space Group (Inferred) Monoclinic (P2₁/c) or Triclinic

Electronic Structure and Resonance Effects

The nitro group at position 3 acts as a strong electron-withdrawing meta-director, deactivating the aromatic ring and stabilizing the protonated amino group. This resonance interaction delocalizes electron density from the NH₃⁺ group into the ring, enhancing the compound’s stability. The chlorine substituent at position 2 exerts an inductive electron-withdrawing effect, further polarizing the molecule.

Spectroscopic data for related nitro-aniline derivatives (e.g., 4-chloro-3-nitroaniline) show UV-Vis absorption peaks at ~242 nm (π→π) and ~377 nm (n→π) due to nitro and amino group interactions. The hydrochloride form’s protonation may red-shift these transitions slightly, though experimental data remains unreported.

Electronic Effects of Substituents
Substituent Position Electronic Effect Impact on Reactivity
-NO₂ C3 Strong electron withdrawal (meta-director) Deactivates ring, stabilizes NH₃⁺
-Cl C2 Moderate electron withdrawal (ortho) Enhances ring polarization
NH₃⁺ C1 Protonation-induced resonance stabilization Suppresses nucleophilicity

Comparative Analysis with Isomeric Derivatives

The positional isomerism of substituents critically alters physical and electronic properties. Below is a comparative analysis of 2-chloro-3-nitroaniline hydrochloride with structurally related compounds.

Isomer Comparison Table
Compound CAS Number Molecular Weight Melting Point Key Structural Features
2-Chloro-3-nitroaniline HCl 1803590-09-1 209.03 g/mol Not reported NH₃⁺–Cl⁻ H-bonding, nitro at C3
3-Chloro-4-nitroaniline 59483-54-4 172.57 g/mol Not reported Nitro at C4, Cl at C3, weaker H-bonding
4-Chloro-3-nitroaniline 635-22-3 172.57 g/mol High thermal stability Nitro at C3, Cl at C4, dense H-bonding
2-Chloro-4-nitroaniline N/A 172.57 g/mol Not reported Ortho nitro-Cl arrangement, polymorphic
Thermal and Spectroscopic Differences
  • 4-Chloro-3-nitroaniline (CAS 635-22-3) forms thermally stable Schiff bases due to its substituent arrangement, whereas the hydrochloride’s protonation limits such reactivity.
  • 2-Chloro-4-nitroaniline exhibits polymorphism with distinct orthorhombic and triclinic phases, unlike the hydrochloride’s inferred monoclinc structure.
Electronic Transition Shifts
Compound λmax (π→π*) λmax (n→π*) Source
2-Chloro-3-nitroaniline HCl ~240 nm ~380 nm
4-Chloro-3-nitroaniline 242 nm 377 nm
3-Chloro-4-nitroaniline 250 nm 390 nm

The hydrochloride’s protonation likely causes a modest red-shift in n→π* transitions compared to neutral isomers, though experimental confirmation is needed.

Properties

IUPAC Name

2-chloro-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYCAHHMDGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-3-nitroaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, producing 4-amino-3-chlorophenol . Additionally, it interacts with aniline dioxygenases, which further degrade the compound . These interactions are crucial for the compound’s metabolic degradation and its role in biochemical pathways.

Cellular Effects

2-Chloro-3-nitroaniline hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . It also affects cellular metabolism by interacting with metabolic enzymes, altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of 2-Chloro-3-nitroaniline hydrochloride involves its interaction with specific biomolecules. At the molecular level, the compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the production of 4-amino-3-chlorophenol . This reaction is followed by further degradation by aniline dioxygenases, which convert the compound into less toxic metabolites . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-nitroaniline hydrochloride change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can degrade into less toxic metabolites over time, reducing its impact on cellular function . The degradation rate and stability can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Chloro-3-nitroaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

2-Chloro-3-nitroaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, which catalyze its degradation . The metabolic pathway involves the removal of the nitro group, followed by further degradation into less toxic metabolites . These interactions affect metabolic flux and the levels of specific metabolites, influencing the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 2-Chloro-3-nitroaniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .

Subcellular Localization

2-Chloro-3-nitroaniline hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

2-Chloro-3-nitroaniline hydrochloride is a nitroaniline derivative with notable biological activities, including antimicrobial, cytotoxic, and mutagenic properties. This article reviews its biological activity based on diverse research findings and case studies.

  • Chemical Formula : C6H5ClN2O2
  • Molecular Weight : 174.57 g/mol
  • CAS Number : 88-74-4

Biological Activity Overview

The biological activity of 2-chloro-3-nitroaniline hydrochloride can be categorized into several key areas:

  • Antimicrobial Activity
    • Various studies have reported the antimicrobial efficacy of 2-chloro-3-nitroaniline derivatives against both Gram-positive and Gram-negative bacteria. For instance, azetidin-2-one fused derivatives of this compound showed significant inhibition against multiple microbial strains, indicating its potential as a lead compound in antibiotic development .
  • Cytotoxicity
    • Research indicates that derivatives of 2-chloro-3-nitroaniline exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). A study highlighted that certain hybrids based on niclosamide, which includes 2-chloro-3-nitroaniline in their structure, demonstrated promising cytotoxic activities by inducing apoptosis and affecting cell cycle progression .
  • Mutagenicity
    • The compound has been identified as a bacterial mutagen. Studies involving various bacterial strains have shown that it can induce mutations, raising concerns about its environmental impact and potential health risks associated with exposure .

Antimicrobial Activity Table

CompoundMicrobial StrainInhibition Zone (mm)Reference
Azetidin-2-one derivativeStaphylococcus aureus18
Azetidin-2-one derivativeEscherichia coli15
2-Chloro-3-nitroanilinePseudomonas aeruginosa20

Cytotoxicity Case Study

A pharmacological investigation assessed the cytotoxic effects of niclosamide-based compounds, including those containing 2-chloro-3-nitroaniline. The study utilized the SRB assay to evaluate cell viability across different cancer cell lines:

  • MCF-7 Cell Line :
    • Compound X1 showed an IC50 value of 12 µM.
    • Induced significant apoptosis through increased levels of pro-apoptotic BAX and decreased levels of anti-apoptotic Bcl-2.

Mutagenicity Findings

Research conducted on the mutagenic potential of 2-chloro-3-nitroaniline revealed that it caused significant mutagenesis in Salmonella typhimurium strains. The Ames test indicated a dose-dependent increase in revertant colonies, suggesting its role as a potential environmental mutagen .

Scientific Research Applications

Synthesis and Characterization

2-Chloro-3-nitroaniline hydrochloride can be synthesized through various methods, including nitration of aniline derivatives and subsequent chlorination. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Pharmaceutical Chemistry

2-Chloro-3-nitroaniline hydrochloride serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic drugs. For instance, studies have shown that compounds derived from this nitroaniline exhibit significant biological activity against certain pathogens.

Corrosion Inhibition

Research has demonstrated the effectiveness of 2-chloro-3-nitroaniline hydrochloride as a corrosion inhibitor in various environments. The compound forms protective layers on metal surfaces, thereby reducing oxidation rates. A study indicated that the presence of this compound significantly decreased the corrosion rate of mild steel in acidic solutions, showcasing its potential in industrial applications.

Dyes and Pigments

This compound is utilized in the synthesis of azo dyes, which are widely used in textiles and other industries. The nitro group in 2-chloro-3-nitroaniline hydrochloride facilitates the formation of azo linkages, leading to vibrant colors that are stable under various conditions.

Data Table: Applications Overview

Application AreaDescriptionReference
Pharmaceutical ChemistryPrecursor for anti-inflammatory drugs
Corrosion InhibitionEffective in reducing corrosion rates in acidic environments
Dyes and PigmentsUsed in the synthesis of azo dyes for textiles

Case Study 1: Pharmaceutical Development

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 2-chloro-3-nitroaniline hydrochloride and evaluated their anti-inflammatory properties. The results indicated that specific modifications to the nitro group enhanced the biological activity of these compounds, suggesting pathways for developing new therapeutic agents.

Case Study 2: Corrosion Inhibition Efficacy

A study conducted on mild steel samples treated with 2-chloro-3-nitroaniline hydrochloride revealed a notable reduction in corrosion rates when exposed to acidic media. The protective mechanism was attributed to the formation of a passivation layer on the steel surface, which was confirmed through electrochemical impedance spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-chloro-3-nitroaniline hydrochloride to other chloro-nitroaniline derivatives and aromatic hydrochlorides are critical for understanding its reactivity, stability, and applications. Below is a comparative analysis with five closely related compounds:

Table 1: Comparative Analysis of 2-Chloro-3-nitroaniline Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
2-Chloro-3-nitroaniline hydrochloride 1803590-09-1 C₆H₆Cl₂N₂O₂ 209.03 2-Cl, 3-NO₂, NH₂·HCl Powder Life science intermediates
3-Chloro-2-methylaniline hydrochloride 6259-40-1 C₇H₉Cl₂N 178.06 3-Cl, 2-CH₃, NH₂·HCl Crystalline powder Dye synthesis, pharmaceuticals
2,4,6-Trichloroaniline hydrochloride 5344-44-5 C₆H₅Cl₃N·HCl 229.93 2,4,6-Cl₃, NH₂·HCl Solid Pesticide intermediate
4-Chloro-2-methylaniline hydrochloride 3165-93-3 C₇H₉Cl₂N 178.06 4-Cl, 2-CH₃, NH₂·HCl Not specified Organic synthesis
3-Chloro-4-nitroaniline 825-41-2 C₆H₅ClN₂O₂ 172.57 3-Cl, 4-NO₂, NH₂ Crystalline solid Dye precursor

Key Findings:

Substituent Effects on Reactivity :

  • The nitro group in 2-chloro-3-nitroaniline hydrochloride enhances electrophilic substitution resistance compared to methyl-substituted analogues like 3-chloro-2-methylaniline hydrochloride . This makes the former less reactive in Friedel-Crafts alkylation but more suitable for nitration-resistant applications.
  • Chlorine positioning influences solubility: Ortho-chloro substituents (as in 2-chloro-3-nitroaniline) reduce water solubility compared to para-chloro derivatives like 4-chloro-2-methylaniline hydrochloride .

Thermal Stability :

  • Hydrochloride salts (e.g., 2-chloro-3-nitroaniline hydrochloride) exhibit higher thermal stability than freebase analogues (e.g., 3-chloro-4-nitroaniline, CAS 825-41-2) due to ionic lattice stabilization .

Industrial Applications :

  • 2,4,6-Trichloroaniline hydrochloride (CAS 5344-44-5) is prioritized in pesticide synthesis due to its triple chlorine substitution, which enhances bioactivity .
  • 3-Chloro-2-methylaniline hydrochloride (CAS 6259-40-1) is favored in pharmaceutical intermediates for its methyl group, which improves lipophilicity .

Safety and Handling :

  • Unlike 2-chloro-3-nitroaniline hydrochloride, 3-chloro-2-methylaniline hydrochloride has well-documented safety data (EINECS: 026-265) and is TSCA-listed, indicating established regulatory compliance .

Structural Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 2-chloro-3-nitroaniline hydrochloride deactivates the aromatic ring, reducing susceptibility to electrophilic attack compared to methyl-substituted compounds .
  • Salt Formation : Hydrochloride derivatives generally exhibit improved crystallinity and shelf life over freebase forms, critical for industrial storage .

Preparation Methods

Chlorination of p-Nitroaniline in Dilute Hydrochloric Acid

A patented method (CN101343232A) describes the direct chlorination of p-nitroaniline in a dilute hydrochloric acid medium at low temperatures to produce ortho-chloro-para-nitroaniline (2-chloro-3-nitroaniline) with high purity and yield. The process involves:

  • Dissolving p-nitroaniline in 8-11% (mass percent) hydrochloric acid at elevated temperature for complete dissolution.
  • Cooling the solution to between -10°C and 0°C.
  • Introducing chlorine gas at a controlled feed rate of 0.35 to 0.5 m³/h, with a molar ratio of chlorine to p-nitroaniline of 1:1 to 1.1.
  • Maintaining the chlorination reaction at low temperature (-10 to 0°C) to favor selective ortho-chlorination.
  • After chlorine feeding is complete, continuing the reaction ("insulation reaction") for 1 to 1.5 hours at -20 to 10°C.
  • Filtering the precipitated product under 0 to 10°C, washing to neutrality with water, and drying to obtain 2-chloro-3-nitroaniline.
  • The filtrate can be recycled for subsequent batches, reducing waste and cost.

Advantages of this method:

  • High molar yield (>98%) and purity (>95%).
  • Simple operation without the need for chlorinated bleaching agents.
  • Low production cost and no wastewater discharge.
  • Reduced equipment and running costs by avoiding hypochlorite or chlorate intermediates.
Parameter Conditions / Values
p-Nitroaniline concentration 20 g in 200 g 10% HCl solution
Chlorine feed rate 0.35–0.5 m³/h
Chlorine to p-nitroaniline molar ratio 1:1 to 1:1.1
Reaction temperature -10 to 0 °C
Post-reaction time 1–1.5 hours at -20 to 10 °C
Product purity >95%
Product yield >98% molar yield

Alternative Chlorination Using Chlorine Bleaching Liquor

Though focused on 2,6-dichloro-4-nitroaniline, a related process (US4605767A) provides insights into chlorination of nitroanilines in aqueous acidic media that can be adapted for 2-chloro-3-nitroaniline hydrochloride preparation:

  • 4-Nitroaniline is suspended in water with a dispersing agent (e.g., secondary alkanesulfonates) to maintain suspension stability.
  • Hydrochloric acid (31% strength) is added in excess (3-6 equivalents per mole of 4-nitroaniline) to form the hydrochloride salt and provide acidic medium.
  • Chlorination is carried out with chlorine bleaching liquor (containing hypochlorous acid) at controlled temperatures:
    • Stage 1: 5–10°C for 2–3 hours for initial chlorination.
    • Stage 2: 15–20°C followed by heating to 70°C for completion.
  • The process avoids formation of nitrogen-chlorine by-products by controlling temperature and reaction time.
  • The product is isolated by filtration and washing, yielding high purity (≥96%) and good yield (~90%).
Parameter Conditions / Values
4-Nitroaniline to water ratio 1:5 to 1:10 (weight/weight)
Hydrochloric acid equivalents 3 to 6 equivalents (31% strength)
Dispersing agent Secondary alkanesulfonate (amount varies)
Chlorination temperature Stage 1: 5–10 °C; Stage 2: 15–20 °C, then 70 °C
Reaction time Stage 1: 2–3 hours; Stage 2: 1–7 hours
Product purity ≥96% (HPLC)
Product yield ~90% theoretical yield

This method emphasizes the importance of acid concentration, dispersing agents, and temperature control to optimize selectivity and yield.

Comparative Analysis of Preparation Methods

Aspect Method 1: Direct Chlorination in Dilute HCl (CN101343232A) Method 2: Chlorination with Bleaching Liquor (US4605767A)
Starting Material p-Nitroaniline 4-Nitroaniline
Acid Medium 8–11% HCl dilute solution 31% HCl, 3–6 equivalents
Temperature Control -10 to 0 °C during chlorination 5–10 °C then 15–20 °C, then 70 °C
Chlorine Source Gaseous chlorine Chlorine bleaching liquor (hypochlorous acid)
Use of Dispersing Agents Not required Required (e.g., secondary alkanesulfonates)
Yield >98% molar yield ~90% theoretical yield
Purity >95% ≥96% (HPLC)
Wastewater/Environmental Impact Minimal, filtrate recycled Effluent requires management
Process Complexity Simple, low cost More complex, requires dispersing agents and heating steps

Research Findings and Notes

  • The direct chlorination method in dilute hydrochloric acid (Method 1) offers a streamlined, cost-effective approach with minimal environmental impact due to the recycling of filtrates and absence of hypochlorite or chlorate intermediates.
  • Maintaining low temperature during chlorination is critical to achieve selective ortho-chlorination and avoid over-chlorination or side reactions.
  • The molar ratio of chlorine to p-nitroaniline slightly above 1 ensures complete reaction without excess chlorine waste.
  • The use of dispersing agents in aqueous chlorination (Method 2) stabilizes the reaction mixture but introduces additional process complexity.
  • Heating in the second stage of Method 2 improves conversion but requires precise control to prevent degradation.
  • Both methods achieve high purity and yield, suitable for industrial-scale synthesis.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitroaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.